molecular formula C14H17ClN4 B3019250 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride CAS No. 1215333-30-4

4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride

Cat. No. B3019250
CAS RN: 1215333-30-4
M. Wt: 276.77
InChI Key: KZNWSYGBMJNHLD-UHFFFAOYSA-N
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Description

“4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride” is a chemical compound with the CAS Number: 1215333-30-4. It has a molecular weight of 276.77 . This compound is a versatile material used in scientific research. Its unique structure allows for diverse applications, such as drug synthesis, organic synthesis, and biological studies.


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N4.ClH/c1-14(2,3)12-8-13(16)18(17-12)11-6-4-10(9-15)5-7-11;/h4-8H,16H2,1-3H3;1H . This indicates that the compound contains a tert-butyl group attached to a pyrazole ring, which is further connected to a benzonitrile group. The presence of a hydrochloride indicates that it’s a salt.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the retrieved data.

Scientific Research Applications

Antibiotic Synthesis

Ceftolozane, a new intravenous fifth-generation cephalosporin antibiotic, is derived from the structural modification of FK518. tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate serves as a crucial intermediate in the synthesis of ceftolozane. Ceftolozane exhibits good tolerance, a broad antibacterial spectrum, and potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa .

PDE4 Inhibition for Anti-Inflammatory Diseases

Researchers have explored pyrazole derivatives as effective PDE4 inhibitors for treating inflammatory conditions. tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate could potentially play a role in this context .

Versatile Intermediate for Pyrazole Derivatives

The compound’s synthetic versatility extends to the preparation of other pyrazole derivatives. For instance:

Solvent-Free Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

This compound has been efficiently synthesized in good yield by a one-pot two-step reaction sequence. It starts from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .

Suzuki-Miyaura Coupling Reactions

The bromo group in 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide allows successful coupling with various boro-nates or boronic acids via Suzuki-Miyaura reactions. These reactions enable the creation of diverse derivatives .

Nitrosation and Reduction Pathways

The synthetic route to tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate involves nitrosation, reduction, esterification, amino group protection, and condensation steps. The overall yield achieved is 59.5% .

properties

IUPAC Name

4-(5-amino-3-tert-butylpyrazol-1-yl)benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4.ClH/c1-14(2,3)12-8-13(16)18(17-12)11-6-4-10(9-15)5-7-11;/h4-8H,16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNWSYGBMJNHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile hydrochloride

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